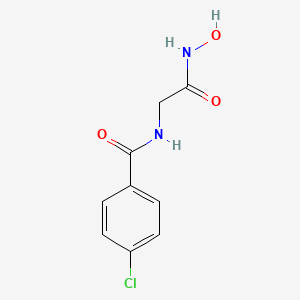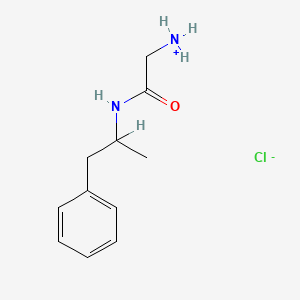
3-Nitrobiphenyl
Vue d'ensemble
Description
3-Nitrobiphenyl is a nitrated benzene metabolite . It has a molecular formula of C12H9NO2 and a molecular weight of 199.2054 . It is also known by other names such as m-Nitrobiphenyl, 3-Nitro-1,1’-biphenyl .
Synthesis Analysis
Biphenyls are polynuclear aromatic hydrocarbons with a molecular formula (C12H10) having more than one aromatic nucleus. The two nuclei are attached to each other at one point. Biphenyls are also named as Diphenyl or 1, 1’ Biphenyl or limonene. Biphenyl derivatives substituted with an aromatic or heteroaromatic radical have therapeutic use in pharmaceutical compositions intended for use in human or veterinary medicine .Molecular Structure Analysis
The molecular structure of 3-Nitrobiphenyl is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can provide more detailed information about the spatial arrangement of atoms and the shape of the molecule.Physical And Chemical Properties Analysis
3-Nitrobiphenyl has a molecular weight of 199.2054 . The NIST Chemistry WebBook provides a collection of critically evaluated thermophysical property data for this compound .Applications De Recherche Scientifique
Thermophysical Property Research
3-Nitrobiphenyl has been critically evaluated for its thermophysical properties, which are essential for the development of new materials and processes in various industries . These properties include:
Electroanalytical Methods
In analytical chemistry, 3-Nitrobiphenyl is used in voltammetric methods for detecting trace amounts of carcinogenic nitrobiphenyls . These methods, such as differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV), are crucial for environmental monitoring and ensuring public health.
Drug Research and Pharmacology
®-3-Nitrobiphenyline, a derivative of 3-Nitrobiphenyl, acts as an α2-adrenergic agonist and has been used in scientific research to study the binding and functional properties of the α2C subtype . This research is significant for the development of new medications and understanding receptor functions.
Environmental Science
3-Nitrobiphenyl is involved in studies related to air pollution and its effects on human health. It is part of the nitro-PAHs group, which are monitored to assess the risks associated with PM2.5-bound pollutants . Understanding these risks is vital for developing strategies to improve air quality.
Materials Science
The compound’s thermodynamic data contribute to the field of materials science, particularly in the design and synthesis of new materials with specific thermal properties . This information is used to predict how materials will perform in different environments.
Analytical Chemistry
3-Nitrobiphenyl is utilized in solid phase microextraction (SPME) techniques. It’s involved in the development of adsorbents like metal-organic nanotubes (MONTs), which have high specific surface areas and tunable pore sizes, making them suitable for capturing various organic compounds .
Safety And Hazards
3-Nitrobiphenyl is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing it locked up .
Propriétés
IUPAC Name |
1-nitro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRPEHRWMVMHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175363 | |
| Record name | 1,1'-Biphenyl, 3-nitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobiphenyl | |
CAS RN |
2113-58-8 | |
| Record name | 3-Nitrobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 3-nitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UA7CEP6GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Nitrobiphenyl formed in the atmosphere?
A1: 3-Nitrobiphenyl is primarily formed through the atmospheric reaction of biphenyl with hydroxyl radicals (OH) in the presence of nitrogen oxides (NOx). [, , , ] This reaction pathway highlights the significant role of atmospheric pollutants in generating nitroarenes like 3-Nitrobiphenyl.
Q2: Can 3-Nitrobiphenyl be directly emitted from sources?
A2: While atmospheric formation is the primary source, 3-Nitrobiphenyl can also be directly emitted from combustion sources, albeit in smaller quantities compared to its secondary formation. []
Q3: What analytical techniques are employed for the detection and quantification of 3-Nitrobiphenyl?
A3: Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to analyze 3-Nitrobiphenyl in environmental samples. [, ] Other methods include high-performance liquid chromatography (HPLC) and electrochemical techniques like differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV). [, , ]
Q4: What is the molecular formula and weight of 3-Nitrobiphenyl?
A4: The molecular formula of 3-Nitrobiphenyl is C12H9NO2, and its molecular weight is 199.20 g/mol. []
Q5: What is the structure of 3-Nitrobiphenyl?
A5: 3-Nitrobiphenyl consists of two benzene rings connected by a single bond, with a nitro group (-NO2) attached to the meta position (position 3) of one of the benzene rings. []
Q6: How does the nitro group influence the properties of 3-Nitrobiphenyl?
A6: The nitro group is electron-withdrawing, influencing the molecule's reactivity and physicochemical properties such as polarity and solubility. This electron-withdrawing nature plays a role in its interactions with biological systems. []
Q7: What are the products of 3-Nitrobiphenyl's reaction with OH radicals?
A8: While the exact products are not fully elucidated, the reaction is expected to form hydroxylated and potentially other oxidized derivatives of 3-Nitrobiphenyl. []
Q8: What are the known toxicological effects of 3-Nitrobiphenyl?
A9: 3-Nitrobiphenyl exhibits mutagenicity in bacterial assays, indicating its potential to cause DNA damage. [, ] While specific toxicological data might be limited, its structural similarity to other nitroarenes raises concerns about its potential carcinogenicity and adverse health effects.
Q9: What is the environmental fate of 3-Nitrobiphenyl?
A10: Due to its relatively low volatility, 3-Nitrobiphenyl tends to partition to particulate matter in the atmosphere. [] This particulate matter can be removed from the atmosphere through dry and wet deposition, leading to its accumulation in soil and water bodies.
Q10: How does the presence of 3-Nitrobiphenyl in the environment relate to other nitroarenes?
A11: 3-Nitrobiphenyl serves as an indicator for the presence of other nitroarenes, many of which are known or suspected carcinogens. [] Its detection in the environment highlights the need to investigate the broader implications of nitroarene pollution.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















